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molecular formula C5H7N3O2S2 B8562249 N-Methyl-5-(methylsulfanyl)-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61516-00-5

N-Methyl-5-(methylsulfanyl)-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8562249
M. Wt: 205.3 g/mol
InChI Key: IAMBNENBEBAONB-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

0.1 ml of triethylamine and 5 ml of methyl isocyanate were added to a solution of 7.5 g of 3-hydroxy-5-methylthio-1,2,4-thiadiazole in 50 ml of tetrahydrofuran and after stirring at 20° C for 3 hours, 25 ml of isopropyl ether were added. The mixture was vacuum filtered and the recovered crystals were washed, dried and crystallized from acetone to obtain 5.2 g of 2-(N-methylcarbamoyl)-5-methylthio-1,2,4-thiadiazole-3-one melting at 144° C.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][N:9]=[C:10]=[O:11].[OH:12][C:13]1[N:17]=[C:16]([S:18][CH3:19])[S:15][N:14]=1.C(OC(C)C)(C)C>O1CCCC1>[CH3:8][NH:9][C:10]([N:14]1[C:13](=[O:12])[N:17]=[C:16]([S:18][CH3:19])[S:15]1)=[O:11]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
7.5 g
Type
reactant
Smiles
OC1=NSC(=N1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after stirring at 20° C for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the recovered crystals were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from acetone

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)N1SC(=NC1=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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